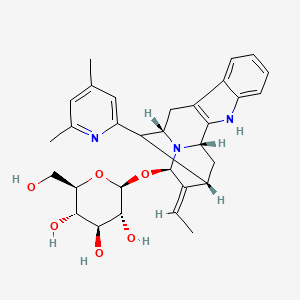

Rauvotetraphylline B

Description

BenchChem offers high-quality Rauvotetraphylline B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rauvotetraphylline B including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1422506-50-0 |

|---|---|

Molecular Formula |

C31H37N3O6 |

Molecular Weight |

547.6 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1S,12S,13R,14R,15E,16R)-13-(4,6-dimethyl-2-pyridinyl)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-16-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C31H37N3O6/c1-4-16-18-11-23-26-19(17-7-5-6-8-20(17)33-26)12-22(25(18)21-10-14(2)9-15(3)32-21)34(23)30(16)40-31-29(38)28(37)27(36)24(13-35)39-31/h4-10,18,22-25,27-31,33,35-38H,11-13H2,1-3H3/b16-4+/t18-,22-,23-,24+,25-,27+,28-,29+,30+,31-/m0/s1 |

InChI Key |

UCCMUMCXKRGZPN-WGRQGCIHSA-N |

Canonical SMILES |

CC=C1C2CC3C4=C(CC(C2C5=CC(=CC(=N5)C)C)N3C1OC6C(C(C(C(O6)CO)O)O)O)C7=CC=CC=C7N4 |

Appearance |

Powder |

Origin of Product |

United States |

Foundational & Exploratory

Rauvotetraphylline B: A Technical Guide on its Discovery, Natural Source, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline B is a sarpagine-type indole alkaloid that was first isolated and identified in 2012. This technical guide provides a comprehensive overview of the discovery, natural source, and what is known about the biological activity of Rauvotetraphylline B. While specific quantitative biological data and detailed signaling pathways for Rauvotetraphylline B remain to be fully elucidated, this document synthesizes the available information on its discovery and the broader context of the chemical family to which it belongs. This guide also presents a generalized experimental protocol for the isolation of alkaloids from its natural source, based on established methodologies for similar compounds.

Discovery and Natural Source

Rauvotetraphylline B was first reported by a team of researchers led by Yuan Gao in a 2012 publication in the journal Natural Products and Bioprospecting.[1] This compound, along with four other new indole alkaloids named Rauvotetraphyllines A, C, D, and E, was isolated from the aerial parts of the plant Rauvolfia tetraphylla.[1]

Rauvolfia tetraphylla, a member of the Apocynaceae family, is a shrub indigenous to the West Indies that has become naturalized in various other tropical and subtropical regions. Species of the Rauvolfia genus are well-known for producing a diverse array of bioactive indole alkaloids, some of which have significant medicinal applications, including antihypertensive and antipsychotic effects.

The structure of Rauvotetraphylline B was determined through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

While the supplementary material from the original discovery paper by Gao et al. containing the detailed experimental protocol was not accessible, a general procedure for the isolation of alkaloids from Rauvolfia species can be outlined. This protocol is based on common phytochemical techniques used for the extraction and purification of indole alkaloids.

General Alkaloid Extraction and Isolation from Rauvolfia tetraphylla

Objective: To extract and isolate indole alkaloids, including Rauvotetraphylline B, from the plant material.

Materials:

-

Dried and powdered aerial parts of Rauvolfia tetraphylla

-

Methanol (MeOH)

-

2% HCl solution

-

Ethyl acetate (EtOAc)

-

Ammonia solution (NH₃·H₂O)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., chloroform, methanol, hexane, acetone gradients)

-

Thin-Layer Chromatography (TLC) plates (silica gel GF₂₅₄)

-

Dragendorff's reagent for alkaloid detection

Methodology:

-

Extraction:

-

The powdered plant material is exhaustively extracted with methanol at room temperature.

-

The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is suspended in a 2% HCl solution and then partitioned with ethyl acetate to remove neutral and weakly acidic compounds.

-

The acidic aqueous layer, containing the protonated alkaloids, is collected.

-

The pH of the aqueous layer is adjusted to approximately 9-10 with ammonia solution to deprotonate the alkaloids.

-

The basified aqueous solution is then extracted with ethyl acetate. The organic layer, now containing the crude alkaloid mixture, is collected and concentrated.

-

-

Chromatographic Purification:

-

The crude alkaloid mixture is subjected to column chromatography on a silica gel column.

-

Elution is performed with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform) and gradually increasing the polarity (e.g., by adding methanol).

-

Fractions are collected and monitored by TLC, with visualization under UV light and by staining with Dragendorff's reagent.

-

Fractions containing similar compounds are pooled together.

-

-

Further Purification:

-

The pooled fractions are further purified using repeated column chromatography on silica gel and/or Sephadex LH-20 until pure compounds are obtained.

-

The purity of the isolated compounds is assessed by High-Performance Liquid Chromatography (HPLC).

-

-

Structure Elucidation:

-

The chemical structure of the isolated pure compounds is determined using spectroscopic methods such as MS, ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC).

-

Below is a DOT script for a generalized workflow for the isolation of Rauvotetraphylline B.

Caption: Generalized workflow for the isolation of Rauvotetraphylline B.

Biological Activity and Quantitative Data

Specific quantitative biological activity data, such as IC₅₀ or EC₅₀ values, for Rauvotetraphylline B are not yet available in the published literature. The original discovery paper by Gao et al. mentions that the cytotoxic activities of the newly isolated compounds were evaluated, but specific data for Rauvotetraphylline B was not provided. A subsequent study by the same group on related compounds, Rauvotetraphyllines F-H, reported IC₅₀ values of >40 μM against five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480).

While data for the pure compound is lacking, crude extracts of Rauvolfia tetraphylla have been shown to possess various biological activities.

| Extract/Compound | Biological Activity | Cell Line/Assay | IC₅₀/Result |

| Methanolic leaf extract | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 64.29 µg/mL |

| Methanolic fruit extract | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 74.84 µg/mL |

| Rauvotetraphyllines F-H | Cytotoxicity | HL-60, SMMC-7721, A-549, MCF-7, SW480 | >40 µM |

Potential Signaling Pathways and Mechanism of Action

The precise mechanism of action and the specific signaling pathways modulated by Rauvotetraphylline B have not been experimentally determined. However, based on the known activities of other Rauvolfia alkaloids and sarpagine-type alkaloids, some potential mechanisms can be hypothesized.

Many Rauvolfia alkaloids are known to affect the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS), which are crucial in the regulation of blood pressure.[2][3] These alkaloids can interfere with the reuptake of neurotransmitters like norepinephrine and serotonin, leading to vasodilation.[2][3] They may also modulate the release of renin, thereby affecting the downstream production of angiotensin II and aldosterone.[2][3]

The following diagram illustrates a generalized and hypothetical signaling pathway that could be influenced by Rauvolfia alkaloids. It is important to note that this is a speculative model and has not been specifically validated for Rauvotetraphylline B.

Caption: Hypothetical signaling pathways modulated by Rauvolfia alkaloids.

Conclusion and Future Directions

Rauvotetraphylline B is a structurally interesting indole alkaloid from Rauvolfia tetraphylla. While its discovery and chemical characterization have been established, its biological profile remains largely unexplored. Future research should focus on:

-

Total Synthesis: Developing a total synthesis for Rauvotetraphylline B would enable the production of larger quantities for biological testing and the creation of analogues for structure-activity relationship studies.

-

Biological Screening: A comprehensive screening of Rauvotetraphylline B against a wide range of biological targets is necessary to identify its primary pharmacological activities.

-

Mechanism of Action Studies: Once a significant biological activity is identified, detailed studies are required to elucidate its mechanism of action and the specific signaling pathways involved.

The rich history of medicinally important compounds from the Rauvolfia genus suggests that Rauvotetraphylline B and its congeners are promising candidates for further investigation in drug discovery and development.

References

A Technical Guide to the Biosynthetic Pathway of Rauvotetraphylline B in Rauvolfia

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of rauvotetraphylline B, a monoterpenoid indole alkaloid (MIA) found in Rauvolfia tetraphylla. Given the limited direct research on the biosynthesis of rauvotetraphylline B, this document leverages the extensively studied ajmaline biosynthetic pathway in Rauvolfia as a foundational model. The guide details the enzymatic steps from primary metabolism to the formation of key intermediates, which are likely shared with rauvotetraphylline B biosynthesis. We present a hypothetical extension of this pathway leading to rauvotetraphylline B, based on its chemical structure. Furthermore, this guide compiles available quantitative data, detailed experimental protocols for key enzyme assays, and an overview of the regulatory networks governing alkaloid biosynthesis in Rauvolfia. Mandatory visualizations are provided to illustrate the biosynthetic pathway, experimental workflows, and regulatory interactions.

Introduction

The genus Rauvolfia is a rich source of pharmaceutically important monoterpenoid indole alkaloids (MIAs), with over 100 compounds identified to date. These alkaloids, including the well-known antihypertensive agent reserpine and the antiarrhythmic ajmaline, exhibit a wide range of biological activities. Rauvotetraphylline B is one of the many alkaloids isolated from Rauvolfia tetraphylla[1][2][3][4]. While the biosynthetic pathway of major Rauvolfia alkaloids like ajmaline has been the subject of intensive research, the specific pathway leading to rauvotetraphylline B remains to be elucidated.

This guide synthesizes the current knowledge of MIA biosynthesis in Rauvolfia to propose a putative pathway for rauvotetraphylline B. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of this and other valuable alkaloids in heterologous systems.

The Proposed Biosynthetic Pathway of Rauvotetraphylline B

The biosynthesis of rauvotetraphylline B is presumed to follow the general pathway of sarpagan-type alkaloids, sharing its early steps with the well-characterized ajmaline biosynthetic pathway[5][6][7]. This pathway originates from the shikimate and the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, which provide the precursors for the indole and terpenoid moieties, respectively.

Early Stages: Formation of Strictosidine

The initial steps involve the formation of the central MIA intermediate, strictosidine.

-

Tryptophan decarboxylase (TDC): Tryptophan is decarboxylated to produce tryptamine.

-

Geraniol synthase (GS) and related enzymes: Geraniol is synthesized from geranyl pyrophosphate (GPP) derived from the MEP pathway. A series of enzymatic reactions convert geraniol to the iridoid secologanin.

-

Strictosidine synthase (STR): Tryptamine and secologanin are condensed to form strictosidine, the universal precursor for all MIAs.

Mid-stages: Formation of the Sarpagan Skeleton

Strictosidine is then converted to the sarpagan skeleton through a series of enzymatic reactions.

-

Strictosidine β-D-glucosidase (SGD): Removes the glucose moiety from strictosidine to yield a reactive aglycone.

-

Sarpagan bridge enzyme (SBE): Catalyzes an oxidative cyclization of a strictosidine-derived intermediate, 4,21-dehydrogeissoschizine, to form the sarpagan bridge, yielding polyneuridine aldehyde[8].

-

Polyneuridine aldehyde esterase (PNAE): Converts polyneuridine aldehyde to 16-epi-vellosimine.

-

Vinorine synthase (VS): Acetylates 16-epi-vellosimine to produce vinorine.

Late Stages: Branching towards Ajmaline and a Hypothetical Path to Rauvotetraphylline B

From vinorine, the pathway branches towards various sarpagan-type alkaloids. The ajmaline branch is well-established:

-

Vinorine hydroxylase (VH): Hydroxylates vinorine to form vomilenine.

-

Vomilenine reductase (VR): Reduces vomilenine to 1,2-dihydrovomilenine.

-

1,2-dihydrovomilenine reductase (DHVR): Further reduces 1,2-dihydrovomilenine to 17-O-acetylnorajmaline.

-

17-O-acetylnorajmaline esterase (AAE): Removes the acetyl group to yield norajmaline.

-

Norajmaline N-methyltransferase (NNMT): Methylates norajmaline to produce ajmaline.

Hypothetical Biosynthesis of Rauvotetraphylline B:

The precise enzymatic steps leading from a known intermediate of the ajmaline pathway to rauvotetraphylline B have not been experimentally determined. Based on the structure of rauvotetraphylline B, it is plausible that its biosynthesis diverges from an intermediate such as vomilenine or a related sarpagan alkaloid. The formation of the unique side chain and modifications on the indole ring would require a set of currently uncharacterized tailoring enzymes, likely including oxidases, reductases, and transferases. Further research, including comparative transcriptomics and metabolomics of different Rauvolfia species, is needed to identify the specific enzymes involved in the terminal steps of rauvotetraphylline B biosynthesis.

Visualization of the Proposed Pathway

Caption: Proposed biosynthetic pathway of Rauvotetraphylline B.

Quantitative Data

Quantitative data for the enzymes of the ajmaline biosynthetic pathway, which likely shares precursors with the rauvotetraphylline B pathway, are summarized below. Data for the specific enzymes leading to rauvotetraphylline B are not yet available.

| Enzyme | Substrate | K_m (µM) | V_max (pkat/mg protein) | Optimal pH | Optimal Temperature (°C) | Source |

| TDC | L-Tryptophan | 240 | 1,670 | 8.5 | 45 | R. serpentina |

| STR | Tryptamine | 40 | - | 6.8 | 35 | R. serpentina |

| Secologanin | 25 | - | ||||

| SGD | Strictosidine | 330 | 13,300 | 5.0 | 40 | R. serpentina |

| PNAE | Polyneuridine aldehyde | 12 | 2,300 | 7.5 | 37 | R. serpentina |

| VS | 16-epi-Vellosimine | 5 | - | 7.5 | 35 | R. serpentina |

| Acetyl-CoA | 20 | - | ||||

| VR | Vomilenine | 8 | 1,170 | 6.0 | 30 | R. serpentina |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the rauvotetraphylline B biosynthetic pathway, based on established protocols for ajmaline biosynthesis.

Enzyme Assay for Vinorine Synthase (VS)

This assay measures the activity of vinorine synthase, a key enzyme in the formation of the sarpagan skeleton.

Principle: Vinorine synthase catalyzes the transfer of an acetyl group from acetyl-CoA to 16-epi-vellosimine to form vinorine. The reaction can be monitored by quantifying the formation of vinorine using HPLC.

Materials:

-

Enzyme extract (from Rauvolfia cell cultures or recombinant expression system)

-

16-epi-Vellosimine (substrate)

-

[1-¹⁴C]Acetyl-CoA (radiolabeled co-substrate) or unlabeled acetyl-CoA

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Ethyl acetate

-

Scintillation cocktail

-

HPLC system with a UV detector

Procedure:

-

Prepare a reaction mixture containing 100 µL of potassium phosphate buffer, 10 µL of 16-epi-vellosimine solution (1 mM), and 50 µL of enzyme extract.

-

Pre-incubate the mixture at 35°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of [1-¹⁴C]acetyl-CoA (0.5 mM).

-

Incubate the reaction at 35°C for 30 minutes.

-

Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases.

-

Transfer the upper ethyl acetate phase to a new tube and evaporate to dryness.

-

Resuspend the residue in a suitable solvent (e.g., methanol).

-

Quantify the product by either liquid scintillation counting of the radiolabeled vinorine or by HPLC with UV detection (at 280 nm) by comparing with a vinorine standard.

Calculation: Enzyme activity is calculated based on the amount of vinorine produced per unit time per milligram of protein.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for enzyme characterization.

Regulation of Biosynthesis

The biosynthesis of MIAs in Rauvolfia is a tightly regulated process, influenced by developmental cues and environmental stresses. The regulation occurs at multiple levels, including transcriptional, post-transcriptional, and metabolic.

Transcriptional Regulation: The expression of biosynthetic genes is controlled by a network of transcription factors (TFs). Key TF families involved in regulating MIA biosynthesis include:

-

AP2/ERF domain proteins: These TFs can act as activators or repressors of biosynthetic genes.

-

bHLH (basic helix-loop-helix) proteins: Often form complexes with MYB TFs to regulate pathway genes.

-

MYB transcription factors: These are key regulators that bind to specific motifs in the promoters of target genes.

-

WRKY transcription factors: These TFs are typically involved in plant defense responses and can also modulate secondary metabolite biosynthesis.

Hormonal and Environmental Signals:

-

Jasmonates (JA): Jasmonic acid and its derivatives are potent elicitors of MIA biosynthesis. They induce the expression of key regulatory and structural genes in the pathway.

-

Light: Light can influence the accumulation of certain alkaloids, although its role in the rauvotetraphylline B pathway is unknown.

-

Nutrient availability: The nutritional status of the plant can affect the production of secondary metabolites.

Visualization of the Regulatory Network

Caption: Simplified regulatory network of MIA biosynthesis.

Conclusion and Future Perspectives

This technical guide has outlined the proposed biosynthetic pathway of rauvotetraphylline B in Rauvolfia, based on the well-established ajmaline pathway. While the early and middle stages of the pathway are likely conserved, the terminal enzymatic steps leading to rauvotetraphylline B remain to be elucidated. Future research should focus on the identification and characterization of the "missing" enzymes through a combination of genomics, transcriptomics, and metabolomics approaches. The availability of the Rauvolfia tetraphylla genome will be instrumental in this endeavor. A complete understanding of the rauvotetraphylline B biosynthetic pathway will not only provide fundamental insights into the metabolic diversity of Rauvolfia but also pave the way for the sustainable production of this and other valuable alkaloids through metabolic engineering and synthetic biology.

References

- 1. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. Rauvolfia tetraphylla - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Rauvotetraphylline B: Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline B is a complex monoterpenoid indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family. This family of plants is a rich source of biologically active alkaloids, many of which have found applications in traditional and modern medicine. This technical guide provides a comprehensive overview of the known physical and chemical properties of Rauvotetraphylline B, its isolation, and its preliminary biological evaluation. All data presented is derived from the primary scientific literature that first reported its discovery and characterization.

Physicochemical Properties

The fundamental physical and chemical characteristics of Rauvotetraphylline B are summarized in the tables below. This data is essential for its identification, handling, and use in research and development settings.

General and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₁H₃₇N₃O₆ | [1] |

| Molecular Weight | 547.65 g/mol | [1] |

| Appearance | Amorphous powder | [1] |

| Source | Aerial parts of Rauvolfia tetraphylla | [1] |

| Solubility | Soluble in Methanol (MeOH) | [1] |

| CAS Number | 1422506-50-0 | N/A |

Spectroscopic and Physical Data

| Property | Value | Reference |

| Specific Rotation | [α]¹⁵D +100 (c 0.10, MeOH) | [1] |

| UV (MeOH) λmax (nm) | 211 (sh), 226, 275 (sh), 282, 291 (sh) | [1] |

| IR (KBr) νmax (cm⁻¹) | 3422, 2924, 1630, 1588, 1461, 1384, 1265, 1176, 1076, 1034, 800 | [1] |

| HR-ESI-MS (m/z) | 548.2754 [M + H]⁺ (Calculated for C₃₁H₃₈N₃O₆, 548.2760) | [1] |

¹H NMR Spectral Data (500 MHz, CDCl₃)

| Position | δ (ppm) | J (Hz) |

| 5 | 3.51 (m) | |

| 6α | 2.05 (m) | |

| 6β | 2.25 (m) | |

| 9 | 7.39 (d) | 7.7 |

| 10 | 6.94 (t) | 7.7 |

| 11 | 7.07 (t) | 7.7 |

| 12 | 6.78 (d) | 7.7 |

| 14α | 1.95 (m) | |

| 14β | 2.45 (m) | |

| 15 | 3.25 (m) | |

| 16 | 4.38 (br s) | |

| 17α | 1.45 (m) | |

| 17β | 1.65 (m) | |

| 18 | 1.15 (d) | 6.5 |

| 19 | 5.38 (q) | 6.5 |

| 21 | 4.87 (br s) | |

| 22 | 4.60 (d) | 10.5 |

| 1' | 4.90 (d) | 7.8 |

| 2' | 3.55 (m) | |

| 3' | 3.65 (m) | |

| 4' | 3.45 (m) | |

| 5' | 3.80 (m) | |

| 6'α | 3.75 (m) | |

| 6'β | 3.95 (m) | |

| 4'' | 8.50 (d) | 5.0 |

| 5'' | 7.55 (t) | 7.5 |

| 6'' | 8.45 (d) | 7.5 |

| 7'' | 7.10 (d) | 7.5 |

| 2''-Me | 2.55 (s) | |

| 6''-Me | 2.50 (s) |

¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Position | δ (ppm) | Position | δ (ppm) |

| 2 | 135.5 (C) | 1' | 99.8 (CH) |

| 3 | 55.2 (CH) | 2' | 74.0 (CH) |

| 5 | 53.5 (CH) | 3' | 77.0 (CH) |

| 6 | 35.5 (CH₂) | 4' | 70.5 (CH) |

| 7 | 108.0 (C) | 5' | 77.5 (CH) |

| 8 | 127.5 (C) | 6' | 61.8 (CH₂) |

| 9 | 121.5 (CH) | 2'' | 157.0 (C) |

| 10 | 119.5 (CH) | 3'' | 121.0 (CH) |

| 11 | 127.0 (CH) | 4'' | 148.5 (CH) |

| 12 | 110.5 (CH) | 5'' | 136.0 (CH) |

| 13 | 142.0 (C) | 6'' | 157.5 (C) |

| 14 | 30.0 (CH₂) | 2''-Me | 24.5 (CH₃) |

| 15 | 40.0 (CH) | 6''-Me | 20.5 (CH₃) |

| 16 | 78.0 (CH) | ||

| 17 | 34.0 (CH₂) | ||

| 18 | 12.5 (CH₃) | ||

| 19 | 120.0 (CH) | ||

| 20 | 138.0 (C) | ||

| 21 | 60.0 (CH) | ||

| 22 | 58.0 (CH) |

Experimental Protocols

Isolation of Rauvotetraphylline B

The following is a summary of the experimental protocol used for the isolation of Rauvotetraphylline B from the aerial parts of Rauvolfia tetraphylla.[1]

In Vitro Cytotoxicity Assay

The cytotoxic activity of Rauvotetraphylline B was evaluated against a panel of five human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

Cell Lines:

-

Human myeloid leukemia (HL-60)

-

Hepatocellular carcinoma (SMMC-7721)

-

Lung cancer (A-549)

-

Breast cancer (MCF-7)

-

Colon cancer (SW-480)

-

-

Methodology:

-

Cells were seeded in 96-well plates.

-

Cells were treated with various concentrations of Rauvotetraphylline B.

-

After a specified incubation period, MTT solution was added to each well.

-

The resulting formazan crystals were dissolved in a suitable solvent.

-

The absorbance was measured using a microplate reader.

-

-

Data Analysis:

-

The half-maximal inhibitory concentration (IC₅₀) values were calculated using the Reed and Muench method.

-

Biological Activity

In Vitro Cytotoxicity

Rauvotetraphylline B was evaluated for its cytotoxic effects against five human cancer cell lines. The results are summarized in the table below.

| Cell Line | IC₅₀ (μM) |

| HL-60 (Human myeloid leukemia) | > 40 |

| SMMC-7721 (Hepatocellular carcinoma) | > 40 |

| A-549 (Lung cancer) | > 40 |

| MCF-7 (Breast cancer) | > 40 |

| SW480 (Colon cancer) | > 40 |

The preliminary in vitro cytotoxicity screening indicated that Rauvotetraphylline B did not exhibit significant cytotoxic activity against the tested human cancer cell lines, with IC₅₀ values greater than 40 μM.[1]

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by Rauvotetraphylline B. While many indole alkaloids are known to exert their cytotoxic effects through various mechanisms such as apoptosis induction, cell cycle arrest, and modulation of key signaling pathways like NF-κB, PI3K/Akt, and MAPK, the precise mechanism of action for Rauvotetraphylline B remains to be elucidated.

The following diagram illustrates a generalized overview of signaling pathways commonly affected by cytotoxic indole alkaloids. It is important to note that this is a hypothetical representation and has not been experimentally validated for Rauvotetraphylline B.

Conclusion

Rauvotetraphylline B is a structurally complex indole alkaloid whose physicochemical properties have been well-characterized. The detailed spectroscopic data provides a solid foundation for its identification and further chemical studies. While initial broad-spectrum cytotoxicity screening did not reveal potent anticancer activity, the vast array of biological effects exhibited by other Rauvolfia alkaloids suggests that Rauvotetraphylline B may possess other pharmacological activities that warrant further investigation. Future research should focus on exploring its potential effects on other biological targets and elucidating any underlying mechanisms of action.

References

The Biological Origin of Rauvotetraphylline Alkaloids: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline alkaloids are a class of monoterpenoid indole alkaloids (MIAs) isolated from Rauvolfia tetraphylla.[1][2][3] These compounds belong to the broader family of Rauwolfia alkaloids, which are renowned for their diverse and potent pharmacological activities, including antihypertensive and antiarrhythmic properties.[2][4] Understanding the biological origin of Rauvotetraphylline alkaloids is crucial for their sustainable production, derivatization, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Recent advances in genomics and metabolomics of Rauvolfia tetraphylla have elucidated the complete biosynthetic pathway of ajmaline, a structurally related sarpagan-type alkaloid.[5] This pathway serves as a robust model for the biosynthesis of Rauvotetraphylline alkaloids, which share the same core biosynthetic machinery.

The Biosynthetic Pathway of Rauvotetraphylline Alkaloids

The biosynthesis of Rauvotetraphylline alkaloids is a complex, multi-step process that originates from primary metabolism, specifically the shikimate and methylerythritol phosphate (MEP) pathways. The core of the pathway involves the convergence of an indole component derived from tryptophan and a monoterpenoid component derived from geranyl pyrophosphate (GPP).

The key steps are as follows:

-

Formation of Tryptamine and Secologanin: Tryptophan is decarboxylated by Tryptophan Decarboxylase (TDC) to yield tryptamine.[4] Concurrently, GPP from the MEP pathway is converted to the iridoid secologanin through a series of enzymatic reactions.

-

The Gateway Reaction: Strictosidine Synthesis: Tryptamine and secologanin are condensed in a Pictet-Spengler reaction catalyzed by Strictosidine Synthase (STR) to form strictosidine.[6] This is the universal precursor for all monoterpenoid indole alkaloids.[6][7]

-

Formation of the Sarpagan Skeleton: Strictosidine is deglycosylated by Strictosidine β-D-Glucosidase (SGD) to an unstable aglycone.[6] This intermediate undergoes a series of rearrangements and enzymatic conversions to form the characteristic sarpagan bridge. A key enzyme in this process is the Sarpagan Bridge Enzyme (SBE) , a cytochrome P450 monooxygenase that catalyzes the crucial C5-C16 bond formation.[8][9][10]

-

Elaboration of the Sarpagan Scaffold: The sarpagan skeleton, exemplified by intermediates like polyneuridine aldehyde, is then further modified by a series of enzymes including hydroxylases, reductases, esterases, and methyltransferases to produce the diverse array of sarpagan-type alkaloids.[5] The biosynthesis of ajmaline from strictosidine involves approximately ten enzymatic steps.[5]

-

Formation of Rauvotetraphylline Alkaloids: The final steps leading to the specific structures of Rauvotetraphylline A-E are likely mediated by tailoring enzymes that modify the sarpagan backbone. While the precise enzymes for these final modifications have not yet been characterized, the genomic and transcriptomic data from R. tetraphylla provide a rich resource for their future discovery.[6][11][12]

Signaling Pathway Diagram

Caption: General biosynthetic pathway of Rauvotetraphylline alkaloids.

Quantitative Data

The alkaloid content in Rauvolfia species can vary significantly based on the plant part, geographical location, and developmental stage. The following tables summarize available quantitative data for alkaloids in Rauvolfia tetraphylla.

Table 1: Quantitative Analysis of Major Alkaloids in Rauvolfia tetraphylla

| Alkaloid | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Ajmaline | Root | 52.27 | UPLC-ESI-MS/MS | [13] |

| Yohimbine | Root | 3.11 | UPLC-ESI-MS/MS | [13] |

| Ajmalicine | Root | 3.14 | UPLC-ESI-MS/MS | [13] |

| Serpentine | Root | 76.38 | UPLC-ESI-MS/MS | [13] |

| Reserpine | Root | 35.18 | UPLC-ESI-MS/MS | [13] |

| Total Alkaloids | Root (Palikiri village) | 18.42 | Spectrophotometry | [14] |

| Total Alkaloids | Flower | 9.0% | Gravimetric | [15] |

| Total Alkaloids | Very Young Leaf | 8.17% | Gravimetric | [15] |

Table 2: Enzyme Kinetic Parameters for Key Biosynthetic Enzymes

| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |

| Strictosidine Synthase | Tryptamine | 4 µM | - | Catharanthus roseus | [16] |

| Strictosidine Synthase | Secologanin | 40 µM | - | Catharanthus roseus | [16] |

Note: Specific kinetic data for enzymes from R. tetraphylla are limited. Data from closely related species are provided as a reference.

Experimental Protocols

Assay of Strictosidine Synthase (STR)

This protocol is adapted from established methods for assaying STR activity.[16][17]

Objective: To determine the catalytic activity of Strictosidine Synthase by measuring the formation of strictosidine.

Materials:

-

Enzyme source (crude protein extract from R. tetraphylla cell culture or purified recombinant STR)

-

Tryptamine hydrochloride

-

Secologanin

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Methanol

-

Formic acid

-

HPLC system with a C18 column and UV detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

100 mM Potassium phosphate buffer (pH 7.0)

-

1 mM Tryptamine hydrochloride

-

1 mM Secologanin

-

Enzyme extract (e.g., 10-50 µg of total protein)

-

Bring the final volume to 100 µL with buffer.

-

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume (100 µL) of methanol.

-

Sample Preparation: Centrifuge the mixture at high speed for 10 minutes to pellet precipitated protein. Transfer the supernatant to an HPLC vial.

-

HPLC Analysis:

-

Inject the sample onto a C18 HPLC column.

-

Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Monitor the eluent at 280 nm.

-

Quantify the strictosidine peak by comparing its area to a standard curve of authentic strictosidine.

-

Heterologous Expression of Biosynthetic Enzymes in E. coli

This is a generalized protocol for the expression of plant enzymes, such as TDC or STR, in a prokaryotic host.[18]

Objective: To produce recombinant enzymes for biochemical characterization.

Workflow:

Caption: A typical workflow for heterologous expression of enzymes.

Procedure Outline:

-

Gene Cloning:

-

Isolate total RNA from the roots or leaves of R. tetraphylla.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the target gene (e.g., RtTDC) using gene-specific primers.

-

Clone the amplified gene into a suitable E. coli expression vector (e.g., pET vector with a His-tag).

-

-

Expression:

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium to an OD600 of 0.6-0.8.

-

Induce protein expression with an appropriate inducer (e.g., IPTG) and incubate at a lower temperature (e.g., 18-25°C) for several hours.

-

-

Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells (e.g., by sonication).

-

Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Characterization:

-

Confirm the purity and size of the protein using SDS-PAGE.

-

Perform enzyme assays to determine its catalytic activity and kinetics.

-

Conclusion

The biological origin of Rauvotetraphylline alkaloids is deeply rooted in the well-conserved monoterpenoid indole alkaloid pathway. The recent elucidation of the Rauvolfia tetraphylla genome provides an unprecedented opportunity to fully dissect the biosynthesis of these valuable compounds.[5][6][11][12] The ajmaline biosynthetic pathway serves as an excellent and now confirmed model for understanding the formation of the core sarpagan structure of Rauvotetraphyllines in this species. Future research, guided by the genomic data, will likely focus on identifying the specific "tailoring" enzymes that create the unique structural features of the different Rauvotetraphylline congeners. This knowledge will be instrumental for metabolic engineering and synthetic biology approaches aimed at the sustainable and scalable production of these and novel, related alkaloids for pharmaceutical applications.

References

- 1. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A chromosome-scale genome assembly of Rauvolfia tetraphylla facilitates identification of the complete ajmaline biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Rauvolfia tetraphylla genome suggests multiple distinct biosynthetic routes for yohimbane monoterpene indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cjnmcpu.com [cjnmcpu.com]

- 8. Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of sarpagan bridge enzyme-mediated pericyclivine biosynthesis [unbscholar.lib.unb.ca]

- 10. Enzymatic formation of the sarpagan-bridge: a key step in the biosynthesis of sarpagine- and ajmaline-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Rauvolfia tetraphylla genome suggests multiple distinct biosynthetic routes for yohimbane monoterpene indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. QUANTITATIVE ANALYSIS OF BIOACTIVE ALKALOIDS IN RAUVOLFIA SPECIES [ebrary.net]

- 14. plantsjournal.com [plantsjournal.com]

- 15. phytojournal.com [phytojournal.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of Rauvotetraphylline B: A Landscape of Limited Pharmacological Exploration

For Immediate Release

[City, State] – [Date] – Rauvotetraphylline B, a naturally occurring indole alkaloid isolated from Rauvolfia tetraphylla, remains a compound of significant interest within the scientific community. However, a comprehensive review of existing literature reveals a notable scarcity of in-depth pharmacological studies, leaving its potential therapeutic targets largely uncharacterized. This technical overview serves to consolidate the current, albeit limited, understanding of Rauvotetraphylline B and to highlight the critical need for further investigation to unlock its full therapeutic promise for researchers, scientists, and drug development professionals.

At present, specific quantitative data detailing the bioactivity of Rauvotetraphylline B, such as IC50, Ki, or EC50 values against specific molecular targets, is not available in the public domain. Research has predominantly focused on the general biological effects of crude extracts of Rauvolfia tetraphylla or on other related alkaloid constituents.

General Biological Activities of Rauvolfia tetraphylla Extracts and Related Compounds

Studies on extracts from Rauvolfia tetraphylla have indicated a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2] For instance, methanolic and other extracts of the plant have demonstrated radical scavenging activity and cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7).[3][4][5] However, these findings are attributed to the complex mixture of phytochemicals present in the extracts and cannot be specifically ascribed to Rauvotetraphylline B.

Notably, a study investigating several compounds from Rauvolfia tetraphylla reported on the cytotoxic activity of related alkaloids, rauvotetraphylline F and 21-epi-rauvotetraphylline H. These compounds exhibited weak activity against a panel of human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480), with IC50 values greater than 40 μM.[3][5] This suggests that while the structural class of rauvotetraphylline alkaloids may possess some level of bioactivity, the potency of individual congeners like Rauvotetraphylline B requires dedicated investigation.

Postulated but Unconfirmed Pharmacological Targets

Based on the known pharmacological profiles of other indole alkaloids and the general activities observed with Rauvolfia tetraphylla extracts, several potential, yet unconfirmed, areas of investigation for Rauvotetraphylline B can be proposed. These include but are not limited to:

-

Oncological Targets: Given the cytotoxic effects of the plant extracts, Rauvotetraphylline B could potentially interact with key proteins involved in cancer cell proliferation, survival, or apoptosis.

-

Inflammatory Pathways: The anti-inflammatory properties of the plant extracts suggest that Rauvotetraphylline B might modulate enzymes or signaling molecules within inflammatory cascades.

-

Neurological Receptors: Indole alkaloids are well-known for their diverse effects on the central nervous system. It is plausible that Rauvotetraphylline B could interact with various neurotransmitter receptors or transporters.

Future Directions and the Imperative for Focused Research

The current body of scientific literature underscores a significant knowledge gap regarding the specific pharmacological targets of Rauvotetraphylline B. To advance our understanding and potentially harness this natural product for therapeutic development, a structured and focused research approach is imperative.

A proposed workflow for future research is outlined below:

Caption: Proposed research workflow for the pharmacological characterization of Rauvotetraphylline B.

This systematic approach, beginning with high-purity isolation and progressing through broad screening to specific target identification and in-depth characterization, will be crucial in defining the pharmacological profile of Rauvotetraphylline B. Such studies would not only elucidate its mechanism of action but also pave the way for potential preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of in-vitro antibacterial activity and anti-inflammatory activity for different extracts of Rauvolfia tetraphylla L. root bark - PMC [pmc.ncbi.nlm.nih.gov]

- 3. envirobiotechjournals.com [envirobiotechjournals.com]

- 4. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Ethnobotanical Uses of Rauvolfia tetraphylla

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvolfia tetraphylla L., a member of the Apocynaceae family, is a perennially utilized medicinal plant in various traditional systems of medicine across the globe. It is a rich reservoir of a diverse array of phytochemicals, most notably indole alkaloids, which are responsible for its wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the ethnobotanical applications of R. tetraphylla, supported by quantitative phytochemical data, detailed experimental protocols for its analysis, and visual representations of its mechanistic pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics from natural sources.

Ethnobotanical Significance and Traditional Applications

Rauvolfia tetraphylla has a long and rich history of use in traditional medicine for a variety of ailments. Its applications are diverse, with different parts of the plant being utilized to treat a range of conditions. The roots, leaves, and latex are the most commonly employed parts.

Traditionally, the plant is renowned for its antihypertensive and tranquilizing effects, making it a cornerstone in the treatment of high blood pressure and mental disorders.[1][2] The root decoction is also used to stimulate uterine contractions in difficult deliveries.[3] Furthermore, various preparations of the plant are used as remedies for snakebites, insect stings, and other venomous bites.[4] Other notable ethnobotanical uses include the treatment of gastrointestinal disorders like diarrhea and dysentery, skin diseases, fever, and as an anthelmintic.[3][5]

Phytochemical Composition: A Quantitative Overview

The medicinal properties of Rauvolfia tetraphylla are primarily attributed to its rich and complex phytochemical profile, dominated by indole alkaloids. The concentration of these bioactive compounds varies significantly among different plant parts. The following tables summarize the quantitative analysis of key phytochemicals from various studies.

Table 1: Total Alkaloid Content in Different Parts of Rauvolfia tetraphylla

| Plant Part | Total Alkaloid Content (%) | Reference |

| Flower | 9.0 | [6] |

| Very Young Leaf | 8.17 | [6] |

| Root | 2.16 | [6] |

| Mature Leaf | 1.76 | [6] |

| Stem | 0.58 | [6] |

| Fruit | 0.22 | [6] |

Table 2: Quantitative Analysis of Major Indole Alkaloids in the Roots of Rauvolfia tetraphylla

| Alkaloid | Concentration (mg/g of dry weight) | Reference |

| Yohimbine | 100.21 | [7] |

| Ajmalicine | 120.51 | [7] |

| Reserpine | 21.14 | [7] |

Table 3: Quantitative Phytochemical Analysis of Methanolic Root Extract of Rauvolfia tetraphylla

| Phytochemical | Concentration (mg/g of extract) | Reference |

| Alkaloids | 11.24 - 18.42 | [8] |

| Flavonoids | 28.1 - 217.3 | [8] |

| Phenols | 12.62 - 17.39 | [8] |

Key Pharmacological Activities and Associated Bioassays

The rich phytochemical constitution of Rauvolfia tetraphylla translates into a broad range of pharmacological activities. This section details some of the most significant activities and provides an overview of the experimental protocols used to evaluate them.

Antimicrobial Activity

Extracts of R. tetraphylla have demonstrated significant activity against a variety of pathogenic bacteria and fungi.

Table 4: Minimum Inhibitory Concentration (MIC) of Rauvolfia tetraphylla Leaf and Callus Extracts

| Extract Solvent | Test Organism | MIC (mg/mL) | Reference |

| Methanol | Bacterial Pathogens | 0.25 - 100 | [2] |

| Methanol | Fungal Pathogens | 0.5 - 100 | [2] |

| Acetone | Staphylococcus aureus | 12.5 | [5] |

| Ethanol | Staphylococcus aureus | 12.5 | [5] |

| Acetone | Candida albicans | 12.5 | [5] |

| Ethanol | Candida albicans | 12.5 | [5] |

Antioxidant Activity

The plant exhibits notable antioxidant properties, which are crucial in combating oxidative stress-related diseases.

Table 5: In Vitro Antioxidant Activity of Rauvolfia tetraphylla Extracts

| Plant Part & Extract | Assay | IC50 Value (µg/mL) | Reference |

| Methanolic Fruit Extract | DPPH Radical Scavenging | 60.37 | [4][9] |

| Methanolic Leaf Extract | DPPH Radical Scavenging | 62.61 | [4][9] |

| Methanolic Leaf Extract | DPPH Radical Scavenging | 170 | [10] |

Anti-inflammatory Activity

R. tetraphylla extracts have shown potent anti-inflammatory effects in both in vitro and in vivo models.

Table 6: In Vitro Anti-inflammatory Activity of Aqueous Root Extract of Rauvolfia tetraphylla

| Assay | IC50 Value (µg/mL) | Reference |

| Heat-induced egg albumin denaturation | 2461 | [11] |

Cytotoxic Activity

The cytotoxic potential of R. tetraphylla against various cancer cell lines has been an area of active research.

Table 7: Cytotoxic Activity of Rauvolfia tetraphylla Extracts on Cancer Cell Lines

| Plant Part & Extract | Cell Line | IC50 Value (µg/mL) | Reference |

| Methanolic Leaf Extract | Breast Cancer (MDA-MB-231) | 64.29 | [4][9] |

| Methanolic Fruit Extract | Breast Cancer (MDA-MB-231) | 74.84 | [4][9] |

| Hexane Leaf Extract Fraction | Cervical Cancer (HeLa) | IC30 = 20.10 | [12] |

| - | Breast Cancer (MCF-7) | Max. inhibition of 57.5% at 100 µg/mL | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the phytochemical analysis and bioactivity screening of Rauvolfia tetraphylla.

Phytochemical Analysis

-

Alkaloids (Dragendorff’s Test): 200 mg of powdered root is boiled in 10 mL of methanol and filtered. To the filtrate, 1% HCl is added, followed by 6 drops of Dragendorff’s reagent. The formation of a brownish-red precipitate indicates the presence of alkaloids.[8]

-

Flavonoids: To the aqueous filtrate of the plant extract, 5 mL of dilute ammonia solution is added, followed by concentrated H2SO4. The appearance of a yellow color indicates the presence of flavonoids.[8]

-

Saponins (Foam Test): 200 mg of plant material is mixed with 5 mL of distilled water. 0.5 mL of the filtrate is diluted to 5 mL with distilled water and shaken vigorously for 2 minutes. The formation of stable foam indicates the presence of saponins.[8]

-

Tannins (Ferric Chloride Test): 200 mg of root powder is boiled in 10 mL of distilled water. A few drops of FeCl3 are added to the filtrate. The formation of a blue-black precipitate indicates the presence of tannins.[8]

Five grams of dried root powder are dispersed in a 10% acetic acid solution in ethanol. The suspension is maintained at 28°C for 4 hours and then filtered. The filtrate is concentrated to one-quarter of its original volume, and alkaloids are precipitated by adding drops of concentrated aqueous NH4OH. The precipitate is washed with 1% ammonia solution, dried at 80°C, and the total alkaloid content is calculated.[7]

Extraction and Isolation of Alkaloids

Powdered root material is moistened with 10% NaHCO3 and extracted with benzene. The extract is filtered, concentrated, and then partitioned with ether and dilute HCl. The acidic aqueous layer is separated, washed with ether, and then made alkaline with ammonia to precipitate the alkaloids. The alkaloids are then extracted with chloroform, and the chloroform extract is washed with 10% sodium carbonate solution. The chloroform layer is separated and evaporated to dryness to obtain the crude alkaloid mixture.[1]

The crude alkaloid mixture is dissolved in methanol to facilitate the crystallization of reserpine.[1] Further purification can be achieved using column chromatography.

High-Performance Liquid Chromatography (HPLC) for Alkaloid Quantification

-

Sample Preparation: 100 mg of powdered plant material is treated with 1 mL of ammonia solution and incubated for 10 minutes. 10 mL of 90% methanol is added, and the mixture is incubated in a water bath for 10 minutes and then filtered. The methanolic extract is concentrated and redissolved in 1 mL of methanol for HPLC analysis.[3]

-

Chromatographic Conditions for Reserpine and Yohimbine:

-

Column: Zorbax stable bound C18 (2.1 mm × 50 mm, 1.8 µm)

-

Mobile Phase: 50% acetonitrile (containing 0.01 mol L-1 1,2-ethylenediamine)

-

Detection: UV at 280 nm[14]

-

-

Chromatographic Conditions for Antipsychotic Indole Alkaloids (α-yohimbine, isoreserpiline, 10-methoxy tetrahydroalstonine):

-

Column: Waters spherisorb ODS2

-

Mobile Phase: Acetonitrile (containing 0.1% TEA) and water (containing 0.1% TFA) (35:65, v/v)

-

Flow Rate: 1 mL/min

-

Detection: UV at 210 nm[4]

-

In Vitro Bioassays

The antimicrobial activity of plant extracts is determined by the disc diffusion method. Sterile filter paper discs (6 mm in diameter) are impregnated with the test extracts and placed on agar plates previously seeded with the test microorganisms. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The diameter of the zone of inhibition is measured to determine the antimicrobial activity.[5]

A reaction mixture containing 50 µL of 1 mM DPPH solution and 100 µL of various concentrations of the plant extract in methanol is prepared. The mixture is incubated in the dark for 30 minutes at room temperature. The absorbance is measured at 517 nm. The percentage of radical scavenging activity is calculated, and the IC50 value is determined. Ascorbic acid is used as a standard.[15]

The reaction mixture consists of the test extract and a 1% aqueous solution of bovine serum albumin. The pH is adjusted to 6.8 using 1N HCl. The samples are incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes. After cooling, the turbidity is measured at 660 nm. The percentage inhibition of protein denaturation is calculated.

Cancer cells are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the plant extract and incubated for another 48 hours. MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan crystals formed are dissolved in DMSO, and the absorbance is measured at 570 nm. The percentage of cell viability is calculated, and the IC50 value is determined.[4][9]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Reserpine's Antihypertensive Action

Reserpine, a key alkaloid in Rauvolfia tetraphylla, exerts its antihypertensive effect primarily by interfering with the storage and release of catecholamines, such as norepinephrine, in the sympathetic nervous system.

Caption: Mechanism of action of Reserpine.

Experimental Workflow for Bioassay-Guided Fractionation

Bioassay-guided fractionation is a crucial process for isolating and identifying bioactive compounds from natural products. The following workflow illustrates a typical approach for Rauvolfia tetraphylla.

Caption: Bioassay-guided fractionation workflow.

Conclusion and Future Perspectives

Rauvolfia tetraphylla stands out as a medicinal plant of significant interest due to its rich history of traditional use and its well-documented pharmacological activities. The presence of a wide array of bioactive alkaloids, particularly reserpine, yohimbine, and ajmalicine, underpins its therapeutic potential. This guide has provided a consolidated resource of its ethnobotanical applications, quantitative phytochemical data, and detailed experimental protocols to facilitate further research.

Future investigations should focus on the synergistic effects of the complex mixture of phytochemicals present in the crude extracts, as traditional medicine often utilizes whole plant preparations. Advanced analytical techniques can be employed for the comprehensive metabolic profiling of different R. tetraphylla chemotypes. Furthermore, in-depth mechanistic studies on the less-explored pharmacological activities, such as its anticancer and antivenom properties, could lead to the discovery of novel therapeutic agents. The conservation of this valuable medicinal plant is also of paramount importance to ensure its sustainable utilization for future drug development endeavors.

References

- 1. Isolation, Identification & Analysis of Reserpine (Rauwolfia) [drsufiyan.blogspot.com]

- 2. akjournals.com [akjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evidence for a Critical Role of Catecholamines for Cardiomyocyte Lineage Commitment in Murine Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. plantsjournal.com [plantsjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. CN104095893A - Extraction method of total alkaloids from rauwolfia - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quantifying synergy in the bioassay-guided fractionation of natural product extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. impactfactor.org [impactfactor.org]

- 15. m.youtube.com [m.youtube.com]

Preliminary In-vitro Screening of Rauvotetraphylline B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro screening of Rauvotetraphylline B, a bioactive compound isolated from Rauvolfia tetraphylla. Due to the limited availability of specific data on Rauvotetraphylline B, this document leverages findings from in-vitro studies on extracts of Rauvolfia tetraphylla and related compounds to present a foundational framework for its investigation. The guide covers cytotoxic activity, potential mechanisms of action, and detailed experimental protocols relevant to its preliminary assessment as a potential therapeutic agent.

Data Presentation: Cytotoxic Activity

The in-vitro cytotoxic activity of extracts from Rauvolfia tetraphylla and some of its isolated compounds has been evaluated against various human cancer cell lines. The following tables summarize the available quantitative data, primarily the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by half.

Table 1: In-vitro Cytotoxicity of Rauvolfia tetraphylla Extracts

| Extract Source | Cancer Cell Line | Assay | IC50 Value (µg/mL) |

| Methanol Leaf Extract | MDA-MB-231 (Breast Cancer) | MTT | 64.29[1][2] |

| Methanol Fruit Extract | MDA-MB-231 (Breast Cancer) | MTT | 74.84[1][2] |

Table 2: In-vitro Cytotoxicity of Related Rauvolfia Alkaloids

| Compound | Cancer Cell Lines | Assay | IC50 Value (µM) |

| Rauvotetraphylline F | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | MTT | >40[1][2] |

| 21-epi-Rauvotetraphylline H | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | MTT | >40[1][2] |

It is noted that while these compounds showed some activity, their IC50 values were greater than 40 µM, indicating moderate to low cytotoxicity under the tested conditions.[1][2] The anticancer effect of R. tetraphylla extract is suggested to be mediated through the induction of apoptosis, potentially involving DNA damage and modulation of Bcl-2 and TGF expression levels.[3]

Experimental Protocols

A crucial step in the preliminary in-vitro screening of a novel compound is determining its cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.

Workflow for MTT Assay

Potential Signaling Pathways

The anticancer activity of phytochemicals is often attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific pathways modulated by Rauvotetraphylline B have not been elucidated, the observed induction of apoptosis by Rauvolfia tetraphylla extracts suggests a potential interplay with pathways such as the p53 and NF-κB signaling cascades.

Hypothetical Signaling Pathway for Rauvotetraphylline B-Induced Apoptosis

The following diagram illustrates a plausible signaling pathway through which Rauvotetraphylline B might exert its cytotoxic effects. This is a hypothetical model based on common mechanisms of anticancer compounds and preliminary data from related extracts.

Further research is necessary to validate these potential mechanisms and to fully understand the molecular targets of Rauvotetraphylline B. This guide serves as a starting point for investigators interested in exploring the therapeutic potential of this and related natural products.

References

Methodological & Application

Application Notes & Protocols: Isolation and Purification of Rauvotetraphylline B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Rauvotetraphylline B, an indole alkaloid, from Rauwolfia species. The methodologies described are based on established principles of natural product chemistry and specific examples from the scientific literature for related compounds.

Introduction

Rauvotetraphylline B belongs to the family of monoterpenoid indole alkaloids, a class of compounds known for their significant pharmacological activities. These alkaloids are primarily found in plants of the Rauwolfia genus, which have a long history in traditional medicine for treating hypertension and mental disorders. The isolation and purification of specific alkaloids like Rauvotetraphylline B are crucial for drug discovery and development, enabling detailed structural elucidation and pharmacological screening.

This document outlines a general yet detailed workflow for the extraction, fractionation, and purification of Rauvotetraphylline B from Rauwolfia plant material, typically the roots or aerial parts.

Overview of the Isolation and Purification Workflow

The process begins with the extraction of raw plant material, followed by a multi-step purification process to isolate the target alkaloid.

Caption: General workflow for the isolation of Rauvotetraphylline B.

Experimental Protocols

Plant Material and Pre-processing

The roots of Rauwolfia species are a common source of indole alkaloids.

-

Collection and Identification: Collect fresh plant material, preferably the roots, and perform botanical identification.

-

Cleaning and Drying: Thoroughly wash the plant material with water to remove soil and other debris. Air-dry in the shade or use a laboratory oven at a controlled temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds.

-

Grinding: Grind the dried plant material into a coarse powder to increase the surface area for efficient extraction.

Crude Extraction

-

Maceration/Soxhlet Extraction:

-

Soak the powdered plant material in methanol or ethanol (e.g., a 1:10 solid-to-solvent ratio) for 24-48 hours at room temperature with occasional stirring.

-

Alternatively, perform continuous extraction using a Soxhlet apparatus for a more exhaustive extraction.

-

-

Filtration and Concentration:

-

Filter the extract through cheesecloth or Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Acid-Base Extraction for Alkaloid Enrichment

-

Acidification: Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid (HCl) or acetic acid.

-

Defatting: Extract the acidic solution with a nonpolar solvent like n-hexane or diethyl ether to remove fats, waxes, and other non-alkaloidal components. Discard the organic layer.

-

Basification: Adjust the pH of the aqueous layer to approximately 9-10 with a base such as ammonium hydroxide or sodium carbonate. This will precipitate the alkaloids.

-

Alkaloid Extraction: Extract the basified aqueous solution multiple times with a moderately polar organic solvent like chloroform or dichloromethane.

-

Concentration: Combine the organic layers and concentrate them using a rotary evaporator to yield the crude alkaloid fraction.

Chromatographic Purification

3.4.1. Column Chromatography

This step is used for the initial separation of the crude alkaloid mixture.

-

Column Preparation: Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a suitable solvent system as the mobile phase.

-

Sample Loading: Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol.

-

Fraction Collection: Collect the eluate in fractions of equal volume.

-

TLC Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values. Combine the fractions that show a prominent spot corresponding to the likely Rf of Rauvotetraphylline B.

3.4.2. Preparative High-Performance Liquid Chromatography (HPLC)

For final purification, preparative HPLC is often employed.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[1]

-

Detection: UV detection is suitable for indole alkaloids, typically in the range of 220-280 nm.

-

Injection and Collection: Inject the semi-purified fraction from the column chromatography step and collect the peak corresponding to Rauvotetraphylline B.

-

Purity Analysis: Assess the purity of the isolated compound using analytical HPLC.

3.4.3. Advanced Technique: pH-Zone-Refining Fast Centrifugal Partition Chromatography (FCPC)

For large-scale separation of alkaloids with similar polarities, FCPC is a highly effective technique. It utilizes a two-phase solvent system and a pH gradient to achieve separation.

-

Solvent System Example: A two-phase system such as methyl tert-butyl ether/acetonitrile/water (4:1:5, v/v/v) can be used.[2]

-

Retainer and Eluter: An acid (e.g., HCl) is added to the aqueous stationary phase as a retainer, and a base (e.g., triethylamine) is added to the organic mobile phase as an eluter.[2]

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained during the isolation process.

Table 1: Extraction and Fractionation Yields

| Step | Input Material | Input Weight (g) | Output Fraction | Output Weight (g) | Yield (%) |

| Extraction | Dried Rauwolfia root powder | 500 | Crude Methanolic Extract | 50 | 10.0 |

| Partitioning | Crude Methanolic Extract | 50 | Crude Alkaloid Fraction | 5 | 1.0 |

Table 2: Column Chromatography of Crude Alkaloid Fraction

| Fraction No. | Solvent System (Chloroform:Methanol) | Weight (mg) | TLC Profile (Rf values) |

| F1-F5 | 100:0 | 500 | 0.90, 0.85 |

| F6-F12 | 98:2 | 1200 | 0.75, 0.70 |

| F13-F20 | 95:5 | 1500 | 0.65 (Target) , 0.60 |

| F21-F30 | 90:10 | 800 | 0.50, 0.45 |

Table 3: Final Purification by Preparative HPLC

| Input Fraction | Input Weight (mg) | Isolated Compound | Output Weight (mg) | Purity by Analytical HPLC (%) |

| Combined Fractions (F13-F20) | 1500 | Rauvotetraphylline B | 150 | >98 |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the purification process, highlighting the increasing purity at each stage.

Caption: Purification stages and increasing sample purity.

Disclaimer: These protocols are intended as a general guide. The optimal conditions for extraction and purification may vary depending on the specific plant material, the concentration of the target compound, and the available laboratory equipment. Method optimization and validation are recommended for achieving the best results.

References

Application Note: High-Performance Liquid Chromatography Method for the Determination of Rauvotetraphylline B

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Rauvotetraphylline B, an alkaloid isolated from species of the Rauvolfia genus. The described method is suitable for the determination of Rauvotetraphylline B in bulk drug substances and finished pharmaceutical products. The protocol outlines procedures for sample and standard preparation, specifies the chromatographic conditions, and provides a framework for method validation. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

Rauvotetraphylline B is a significant alkaloid with potential pharmacological activities. As with any active pharmaceutical ingredient (API), a validated analytical method is crucial for ensuring product quality, stability, and dosage accuracy. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for the separation, identification, and quantification of chemical compounds. This application note presents a specific and sensitive reversed-phase HPLC (RP-HPLC) method developed for Rauvotetraphylline B.

Experimental

Materials and Reagents

-

Rauvotetraphylline B reference standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (analytical grade)

-

Blank matrix (for preparation of spiked samples, e.g., placebo formulation)

Instrumentation

A standard HPLC system equipped with the following components was used:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized HPLC Conditions for Rauvotetraphylline B Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm |

| Run Time | 25 minutes |

Protocols

Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Rauvotetraphylline B reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Preparation of Sample Solutions

-

Sample Stock Solution: Accurately weigh a quantity of the sample (e.g., powdered tablets, bulk drug) equivalent to 10 mg of Rauvotetraphylline B and transfer it to a 10 mL volumetric flask.

-

Add approximately 7 mL of methanol and sonicate for 15 minutes to extract the analyte.

-

Allow the solution to cool to room temperature and then dilute to volume with methanol.

-

Sample Working Solution: Filter the sample stock solution through a 0.45 µm syringe filter. Dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL).

Method Validation (Summary)

A summary of the validation parameters is provided in Table 2. The method was validated according to the International Council for Harmonisation (ICH) guidelines.

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2.0% |

| Specificity | No interference from blank/placebo |

Data Presentation and Analysis

The concentration of Rauvotetraphylline B in the sample is calculated using the linear regression equation obtained from the calibration curve of the standard solutions.

-

Equation: y = mx + c

-

Where 'y' is the peak area, 'm' is the slope of the curve, 'x' is the concentration, and 'c' is the y-intercept.

-

Visualizations

Experimental Workflow

The logical flow of the analytical procedure is depicted in the following diagram.

Caption: Workflow for the HPLC analysis of Rauvotetraphylline B.

Logical Relationship for Method Development

The following diagram illustrates the key considerations and their relationships in developing the HPLC method.

Application Notes and Protocols for the Mass Spectrometry Analysis of Rauvotetraphylline B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the qualitative and quantitative analysis of Rauvotetraphylline B, an oxindole alkaloid, using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols outlined herein are intended to serve as a foundational methodology for researchers engaged in natural product analysis, pharmacokinetic studies, and drug development. Included are comprehensive procedures for sample preparation, LC-MS/MS analysis, and a proposed fragmentation pathway for Rauvotetraphylline B. Illustrative quantitative data is presented to guide method validation.

Introduction

Rauvotetraphylline B is a pentacyclic oxindole alkaloid isolated from various plant species, including those of the Rauvolfia and Uncaria genera. These compounds are of significant interest due to their potential pharmacological activities. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of such bioactive molecules. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the premier technique for analyzing complex biological and chemical matrices.[1][2] This application note details a robust LC-MS/MS method for the analysis of Rauvotetraphylline B.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to minimize matrix effects and ensure accurate quantification.[3][4][5] The following protocol describes a solid-phase extraction (SPE) method suitable for isolating Rauvotetraphylline B from a biological matrix such as plasma.

Materials:

-

SPE Cartridges (e.g., C18, 100 mg)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Internal Standard (IS) working solution (e.g., Reserpine, 10 ng/mL)

-

Plasma sample

Protocol:

-

Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the internal standard working solution and 600 µL of 0.1% formic acid in water. Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute Rauvotetraphylline B and the internal standard with 1 mL of methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Liquid Chromatography

System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See Table 1 |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 - 1.0 | 95 | 5 |

| 1.0 - 5.0 | 5 | 95 |

| 5.0 - 7.0 | 5 | 95 |

| 7.0 - 7.1 | 95 | 5 |

| 7.1 - 10.0 | 95 | 5 |

Mass Spectrometry

System: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.[6]

Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temperature | 350°C |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions for Rauvotetraphylline B and Internal Standard (Illustrative)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Rauvotetraphylline B | 353.18 | 144.1 | 25 |

| Rauvotetraphylline B (Quantifier) | 353.18 | 211.1 | 20 |

| Reserpine (IS) | 609.28 | 195.1 | 35 |

Data Presentation

Method Validation (Illustrative Data)

The following tables present hypothetical data to illustrate the performance of this analytical method.